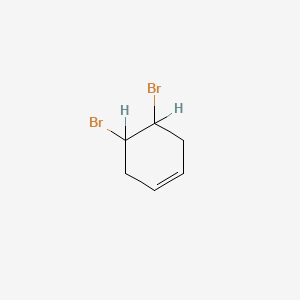

4,5-Dibromocyclohexene

Description

Properties

IUPAC Name |

4,5-dibromocyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZFOGMZOTJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962736 | |

| Record name | 4,5-Dibromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62199-53-5, 42846-36-6 | |

| Record name | Cyclohexene, 4,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dibromocyclohexene

Direct Bromination of 1,4-Cyclohexadiene (B1204751)

The addition of bromine across one of the double bonds of 1,4-cyclohexadiene is a primary method for the preparation of 4,5-dibromocyclohexene (B1345587). This reaction proceeds via an electrophilic addition mechanism. masterorganicchemistry.com

The direct bromination of alkenes is a well-established reaction in organic chemistry. tandfonline.com Traditionally, this reaction is performed using molecular bromine (Br₂) in an inert solvent such as carbon tetrachloride or chloroform. vulcanchem.com However, due to the hazardous nature of liquid bromine, greener and safer methods have been developed. tandfonline.comresearchgate.net

One such "green" modification involves the in situ generation of bromine from a bromide salt and an oxidizing agent. tandfonline.comresearchgate.net Researchers have investigated the use of various bromide sources, including hydrobromic acid (HBr), lithium bromide (LiBr), sodium bromide (NaBr), and magnesium bromide (MgBr₂), in conjunction with hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.com While HBr reacted quickly, it produced an impure product. tandfonline.comtandfonline.com LiBr and MgBr₂ reacted more slowly and gave a similar impure product distribution. tandfonline.comtandfonline.com Interestingly, the use of sodium bromide resulted in the formation of a pure product, although the reaction was initially slow. tandfonline.com

To accelerate the reaction rate when using NaBr/H₂O₂, the addition of an acid catalyst has been found to be effective. Performing the reaction in 0.1 M hydrochloric acid (HCl) increased the rate, allowing the reaction to be completed in a shorter timeframe while still yielding a relatively pure product. tandfonline.com

| Bromide Source | Oxidizing Agent | Additive | Observed Outcome |

|---|---|---|---|

| HBr | H₂O₂ | None | High reaction rate, impure product. |

| LiBr | H₂O₂ | None | Slower reaction rate, impure product. |

| MgBr₂ | H₂O₂ | None | Slower reaction rate, impure product. |

| NaBr | H₂O₂ | None | Slow reaction rate, pure product. |

| NaBr | H₂O₂ | 0.1 M HCl | Increased reaction rate (1 hr), relatively pure product. |

The addition of bromine to a double bond typically proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. pbworks.com In the case of a symmetrical alkene like cyclohexene (B86901), this results in the formation of trans-1,2-dibromocyclohexane (B146542). vulcanchem.compbworks.com The nucleophilic attack by the bromide ion on the intermediate bromonium ion occurs from the side opposite to the initial bromine bridge, causing an inversion of configuration at the carbon atom being attacked. pbworks.com

When bromine adds to a conjugated diene system, both 1,2-addition and 1,4-addition products can be formed. masterorganicchemistry.com For 1,4-cyclohexadiene, which has isolated double bonds, the reaction is expected to behave like a simple alkene addition. The addition of bromine to one of the double bonds leads to the formation of this compound. The stereochemistry of this polar 1,4-addition of bromine to dienes has been a subject of study to assign the specific structures of the resulting dibromocyclohexenes. acs.org The reaction with cyclohexene produces a racemic mixture of the (R,R) and (S,S) enantiomers of trans-1,2-dibromocyclohexane, which is an optically inactive mixture. pbworks.com A similar outcome is anticipated for the bromination of 1,4-cyclohexadiene, yielding primarily the trans-4,5-dibromocyclohexene isomers.

For preparative synthesis, optimizing the reaction yield and purity is crucial. The choice of brominating agent and reaction conditions directly impacts the outcome. As noted, using sodium bromide with hydrogen peroxide in an acidic medium provides a method for obtaining a purer product compared to other bromide salts. tandfonline.com Controlling the stoichiometry, particularly avoiding a large excess of the brominating agent, can help minimize side reactions. Temperature control is also a standard parameter for optimization; electrophilic additions are often run at low temperatures to enhance selectivity. For instance, in a related synthesis of a dibromide compound, yields were reported in the range of 45-70%. rsc.org

The use of in situ bromine generation from NaBr/H₂O₂/HCl not only addresses safety and environmental concerns by avoiding liquid bromine but also provides a practical handle for controlling the reaction rate and improving product purity, which are key considerations for scaling up the synthesis. tandfonline.com

Alternative Synthetic Routes and Precursor Transformations

Beyond the direct bromination of 1,4-cyclohexadiene, other synthetic strategies can be envisioned or have been reported for obtaining related structures, which could be adapted for this compound.

One potential alternative involves the allylic bromination of a suitable precursor. N-Bromosuccinimide (NBS) is a common reagent used to introduce a bromine atom at an allylic position through a free-radical mechanism. vaia.com For example, the reaction of 1,4-hexadiene (B1233536) with NBS can lead to brominated products. vaia.com While this specific substrate is acyclic, the principle could be applied to cyclic dienes.

Another approach involves transformations from different functionalized cyclohexene precursors. For instance, the synthesis of various quercitol derivatives has been achieved starting from 4,5-dibromocyclohexane-1,2-diol. acs.org This indicates that complex molecules containing the dibromocyclohexane framework can be synthesized and manipulated, suggesting that this compound could potentially be accessed from a more functionalized starting material through a dehydroxylation or related reaction sequence.

Furthermore, desymmetrization reactions of cyclohexa-1,4-dienes using haloetherification have been shown to proceed with high diastereocontrol, offering a sophisticated method to generate complex chiral molecules from simple diene precursors. cardiff.ac.uk Such strategies highlight the versatility of 1,4-cyclohexadiene as a starting material for various transformations beyond simple bromination.

Reactivity and Mechanistic Pathways of 4,5 Dibromocyclohexene

Functionalization through Addition Reactions to the Olefinic Moiety

The carbon-carbon double bond in 4,5-dibromocyclohexene (B1345587) is a key site for a variety of addition reactions, allowing for the introduction of new functional groups and the creation of stereochemically rich polyfunctionalized cyclohexane (B81311) derivatives. The presence of the two bromine atoms on the allylic carbons can influence the reactivity and stereoselectivity of these transformations through steric and electronic effects.

Epoxidation Reactions and Formation of this compound Oxides

The epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form a three-membered oxirane ring, resulting in the formation of this compound oxide. This reaction is a classic example of electrophilic addition to an alkene. A variety of reagents can be employed to achieve this transformation, with peroxy acids being the most common.

The reaction mechanism typically proceeds via a concerted pathway, often referred to as the "butterfly mechanism," where the peroxy acid delivers the oxygen atom to the double bond in a single step. The stereochemistry of the starting this compound isomer (cis or trans) will dictate the stereochemistry of the resulting epoxide. The bulky bromine atoms can direct the incoming epoxidizing agent to the less hindered face of the double bond.

Commonly used reagents for epoxidation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and magnesium monoperoxyphthalate (MMPP). Alternatively, catalytic systems involving a metal catalyst and a terminal oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, can also be employed.

Table 1: Reagents for the Epoxidation of this compound

| Reagent/System | Description |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | A widely used, commercially available peroxy acid that is effective for the epoxidation of a broad range of alkenes. |

| Peracetic acid | Another common peroxy acid, often used in industrial applications. |

| Magnesium monoperoxyphthalate (MMPP) | A safer alternative to other peroxy acids, often used in biphasic systems. |

| Hydrogen peroxide with a metal catalyst (e.g., Mn, Re) | A "greener" alternative that utilizes a terminal oxidant with a catalytic amount of a transition metal. |

Stereoselective Hydroxylation and Diol Formation

The olefinic bond of this compound can be hydroxylated to form the corresponding 4,5-dibromocyclohexane-1,2-diol. This transformation can be achieved with stereochemical control to yield either syn- or anti-diols, depending on the chosen reagents and reaction conditions.

Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of the double bond. This is typically achieved using reagents such as osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with osmium tetroxide proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol.

Anti-dihydroxylation , the addition of two hydroxyl groups to opposite faces of the double bond, can be accomplished via a two-step procedure. First, the alkene is epoxidized as described in the previous section. Subsequent acid- or base-catalyzed ring-opening of the resulting this compound oxide with water as a nucleophile leads to the formation of the trans-diol. The nucleophilic attack occurs at one of the carbon atoms of the protonated epoxide, leading to inversion of stereochemistry at that center.

Table 2: Reagents for Stereoselective Dihydroxylation

| Desired Product | Reagent(s) | Stereochemical Outcome |

|---|

| syn-4,5-Dibromocyclohexane-1,2-diol | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | syn-addition | | syn-4,5-Dibromocyclohexane-1,2-diol | Cold, dilute KMnO₄, NaOH | syn-addition | | anti-4,5-Dibromocyclohexane-1,2-diol | 1. m-CPBA 2. H₃O⁺ | anti-addition |

Halogenation and Related Electrophilic Additions

The double bond of this compound can undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion.

The addition of a halogen molecule to the double bond is stereospecifically an anti-addition. nih.gov The approaching halogen molecule becomes polarized by the electron-rich double bond, and the electrophilic halogen atom adds to form a bridged halonium ion. The remaining halide ion then attacks one of the carbon atoms of the halonium ion from the opposite face, leading to the formation of a vicinal dihalide with a trans relationship between the newly added halogen atoms. For instance, the bromination of this compound would yield 1,2,4,5-tetrabromocyclohexane. The regioselectivity of the nucleophilic attack on the halonium ion can be influenced by the electronic effects of the pre-existing bromine substituents.

Dehydrohalogenation Reactions of this compound

The presence of bromine atoms on the cyclohexane ring allows for dehydrohalogenation reactions, which are elimination reactions that result in the formation of a new double bond through the removal of a hydrogen atom and a bromine atom from adjacent carbons. These reactions are typically promoted by a base.

Regioselective Elimination for Monobrominated Cyclohexadienes

Treatment of trans-4,5-dibromocyclohexene with a suitable base can lead to the regioselective elimination of one equivalent of hydrogen bromide (HBr) to furnish a monobrominated cyclohexadiene. A notable example is the synthesis of 1-bromocyclohexa-1,4-diene. researchgate.net This reaction requires the base to abstract a proton from a carbon adjacent to one of the bromine-bearing carbons, followed by the departure of the bromide ion and the formation of a new double bond. The regiochemical outcome of the elimination is dependent on factors such as the nature of the base, the solvent, and the stereochemistry of the starting material, which dictates the accessibility of anti-periplanar arrangements of the hydrogen and the leaving group.

Generation of Highly Strained Cyclic Allenes (e.g., Cyclohexa-1,2,4-triene)

Further dehydrohalogenation of the monobrominated cyclohexadiene products can lead to the formation of highly reactive and strained intermediates. For instance, the treatment of 1-bromocyclohexa-1,4-diene with a strong, sterically hindered base like potassium tert-butoxide (KOtBu) can generate the highly strained cyclic allene (B1206475), cyclohexa-1,2,4-triene, also known as isobenzene. researchgate.net This transient species is a constitutional isomer of benzene (B151609). Due to its high degree of strain, cyclohexa-1,2,4-triene is not isolable but can be trapped in situ by various reagents, such as dienes in [4+2] cycloaddition reactions. The formation of this strained allene is evidenced by the structure of the trapping products. researchgate.net

Mechanistic Studies of Base-Promoted Elimination Pathways

The reaction of this compound with a base predominantly proceeds through an elimination pathway to yield cyclohexa-1,3-diene. The mechanism is highly dependent on the stereochemistry of the substrate and the nature of the base employed. The most common pathway is the bimolecular elimination (E2) mechanism.

For an E2 reaction to occur, a proton and the leaving group (bromide) must be in an anti-periplanar (or anti-coplanar) orientation. In the chair-like conformation of this compound, this requires the hydrogen and the bromine atom on adjacent carbons to be in axial positions. The base abstracts a proton from the carbon adjacent to a carbon-bearing bromide, and simultaneously, the C-Br bond breaks and a double bond forms. Given the presence of two bromine atoms, a double-elimination reaction can occur to produce the conjugated diene.

Strong, non-nucleophilic bases are often employed to favor elimination over substitution. A classic example of such a base is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction with a strong base like DBU can facilitate a double E2 elimination, leading directly to the formation of a conjugated diene system. The regioselectivity of the elimination typically follows Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, the use of a sterically hindered (bulky) base can lead to the formation of the less substituted (Hofmann) product due to the preferential abstraction of a less sterically hindered proton.

The general mechanism for the first elimination step is as follows:

The base abstracts a proton from a carbon atom beta to one of the bromine atoms.

Concurrently, the electrons from the C-H bond shift to form a new C=C double bond.

The bromide ion departs as the leaving group.

This process is then repeated for the second bromine atom to yield the final cyclohexa-1,3-diene product.

Formation of Benzene Oxide/Oxepin (B1234782) and Related Valence Tautomers

The cyclohexa-1,3-diene formed from the double elimination of this compound is a key intermediate in the synthesis of more complex structures, notably the benzene oxide-oxepin equilibrium system. Benzene oxide and oxepin are valence tautomers, meaning they can interconvert through a pericyclic reaction without the migration of any atoms.

The pathway from this compound to this system involves further chemical transformations. A related, well-documented synthesis starts with a cyclohexadiene derivative which is first epoxidized. The resulting epoxide, which now also contains a dibromo functional group (if starting from a precursor other than the direct elimination product), is then subjected to a base-promoted double elimination. For instance, a dibrominated cyclohexene (B86901) epoxide can be treated with a strong base like DBU. The base induces a double E2 elimination of HBr, forming the two double bonds of benzene oxide.

Once formed, benzene oxide (an epoxide) exists in a dynamic equilibrium with its seven-membered isomer, oxepin (a heterocycle). This equilibrium is a classic example of a disrotatory electrocyclic ring-opening of the epoxide to form the triene system of the oxepin. The position of this equilibrium is influenced by factors such as temperature, solvent, and substituents on the ring.

| Compound | Structure Type | Key Feature | Relationship |

| Benzene Oxide | Arene Oxide / Epoxide | Three-membered epoxide ring fused to a cyclohexadiene | Valence Tautomer |

| Oxepin | Heterocycle | Seven-membered ring containing one oxygen atom and three double bonds | Valence Tautomer |

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine in this compound are secondary and allylic, making them susceptible to nucleophilic substitution reactions. These reactions compete with the elimination pathways discussed previously. The choice of reaction conditions, particularly the strength and nucleophilicity of the reagent, determines the major pathway. Weakly basic, yet strong nucleophiles favor substitution.

The reaction is expected to proceed primarily through an S_N2 mechanism, especially with good nucleophiles. In this mechanism, the nucleophile attacks the carbon atom, and the bromide leaving group departs in a single, concerted step. This results in an inversion of stereochemistry at the reaction center.

Good nucleophiles such as the azide (B81097) ion (N₃⁻) and the cyanide ion (CN⁻) can be used to displace the bromide ions. For example, reacting this compound with sodium azide would be expected to yield 4,5-diazidocyclohexene. Similarly, treatment with potassium cyanide in an ethanolic solvent (to minimize competing hydrolysis by hydroxide (B78521) ions) would produce cyclohexene-4,5-dicarbonitrile. chemguide.co.uklibretexts.orgchemistrystudent.com

Due to the allylic nature of the substrate, an S_N1-type mechanism is also possible, particularly with weaker nucleophiles in polar, protic solvents. The departure of a bromide ion would form a resonance-stabilized allylic carbocation, which can then be attacked by the nucleophile at either end of the allylic system.

The table below summarizes the expected products from substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Expected Substitution Product | Reaction Mechanism |

| Azide | Sodium Azide (NaN₃) | 4,5-Diazidocyclohexene | S_N2 |

| Cyanide | Potassium Cyanide (KCN) | Cyclohexene-4,5-dicarbonitrile | S_N2 |

| Hydroxide | Sodium Hydroxide (NaOH) | Cyclohexene-4,5-diol | S_N2/E2 Competition |

| Acetate | Sodium Acetate (CH₃COONa) | Cyclohexene-4,5-diyl diacetate | S_N2 |

Rearrangement Reactions and Associated Mechanisms

The structure of this compound, with leaving groups in an allylic position, makes it a candidate for allylic rearrangements during certain reactions. An allylic rearrangement involves the migration of the double bond during a substitution or other reaction.

This type of rearrangement typically occurs under conditions that favor the formation of an intermediate allylic cation or an allylic radical. For example, in a substitution reaction proceeding through an S_N1 pathway, the intermediate allylic carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The incoming nucleophile can attack either of these carbons, leading to a mixture of products: the direct substitution product and the rearranged product where the double bond has shifted.

Similarly, under free-radical conditions, such as bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator, an allylic radical is formed. masterorganicchemistry.com This radical is also resonance-stabilized, and the bromine radical can add to either of the carbons sharing the radical character, potentially leading to a rearranged product. masterorganicchemistry.com While this applies to the formation of such compounds, the reverse can also be true where a reaction of this compound proceeds via a radical mechanism. The net effect is the formation of a constitutional isomer where the positions of the double bond and one of the substituents are swapped. masterorganicchemistry.com

Stereochemical Investigations in 4,5 Dibromocyclohexene Chemistry

Configurational Isomerism of the Dibrominated Cyclohexene (B86901) Scaffold

The structure of 4,5-dibromocyclohexene (B1345587) features two chiral centers at carbons C4 and C5. This gives rise to the possibility of multiple stereoisomers. Specifically, the relative orientation of the two bromine atoms can be either on the same side of the ring (cis) or on opposite sides (trans).

The cis-isomer, (4R,5S)-4,5-dibromocyclohexene, possesses a plane of symmetry that bisects the C1-C2 and C4-C5 bonds. Consequently, it is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image.

In contrast, the trans-isomer lacks such a plane of symmetry and is chiral. It exists as a pair of enantiomers: (4R,5R)-4,5-dibromocyclohexene and (4S,5S)-4,5-dibromocyclohexene. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The relationship between the cis and trans isomers is that of diastereomers, as they are stereoisomers that are not mirror images of each other.

| Isomer | Structure | Chirality | Relationship to other isomers |

|---|---|---|---|

| cis-4,5-Dibromocyclohexene | (4R,5S) | Meso (achiral) | Diastereomer of the trans-isomers |

| trans-4,5-Dibromocyclohexene | (4R,5R) | Chiral | Enantiomers of each other; Diastereomers of the cis-isomer |

| (4S,5S) | Chiral |

Conformational Analysis of this compound Derivatives

The presence of a double bond in the cyclohexene ring prevents it from adopting a true chair conformation. Instead, this compound and its derivatives exist in a half-chair conformation. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) lie in a plane, while the other two (C4 and C5) are puckered out of this plane.

The substituents on the C4 and C5 carbons can occupy two distinct positions: pseudo-axial (p-axial) and pseudo-equatorial (p-equatorial). These positions are analogous to the axial and equatorial positions in a cyclohexane (B81311) chair conformation. A ring flip is possible in the half-chair conformation, which interconverts the pseudo-axial and pseudo-equatorial positions.

The relative stability of the different conformers is influenced by several factors, most notably allylic strain, also known as A(1,3) strain. wikipedia.org This type of strain arises from the steric interaction between a substituent on an allylic carbon (C4 or C5) and a substituent on the adjacent vinylic carbon (C3 or C6).

For a monosubstituted 4-bromocyclohexene, the conformer where the bromine atom is in the pseudo-equatorial position is generally more stable to avoid the steric clash with the hydrogen on C3. However, in this compound, the analysis is more complex.

In cis-4,5-dibromocyclohexene, a ring flip results in an identical conformation, with one bromine atom always in a pseudo-axial position and the other in a pseudo-equatorial position.

For trans-4,5-dibromocyclohexene, two distinct half-chair conformers are possible through a ring flip: one where both bromine atoms are in pseudo-axial positions (diaxial) and another where both are in pseudo-equatorial positions (diequatorial). The diequatorial conformer is generally favored to minimize steric interactions. However, the magnitude of this preference can be influenced by solvent effects and the nature of other substituents on the ring.

| Conformer | Description | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Diequatorial | Both bromine atoms are in pseudo-equatorial positions. | Generally more stable | Minimized steric strain. |

| Diaxial | Both bromine atoms are in pseudo-axial positions. | Generally less stable | Increased 1,3-diaxial-like interactions and potential allylic strain. |

Diastereoselective and Enantioselective Transformations utilizing this compound as a Precursor

The stereochemistry of this compound makes it a valuable starting material for the synthesis of complex, stereochemically defined molecules, such as conduritols (cyclohexenetetrols) and their derivatives. nih.govnih.gov These compounds are of interest due to their potential biological activities, including as glycosidase inhibitors. nih.gov

The double bond in this compound can undergo a variety of stereoselective addition reactions. For example, diastereoselective dihydroxylation or epoxidation can be achieved, where the existing stereocenters at C4 and C5 direct the approach of the reagent to one face of the double bond over the other.

In the case of cis-4,5-dibromocyclohexene, the two bromine atoms on the same face of the ring can sterically hinder the approach of a reagent from that face, leading to the preferential formation of one diastereomer. Conversely, in trans-4,5-dibromocyclohexene, the bromine atoms are on opposite faces, and the conformational preference for the diequatorial arrangement can influence the facial selectivity of the reaction.

Furthermore, the bromine atoms themselves can be substituted via nucleophilic substitution reactions (SN2), which proceed with inversion of configuration at the stereocenter. By using chiral nucleophiles or catalysts, it is possible to achieve enantioselective transformations.

For instance, the synthesis of bromo-conduritol-C has been accomplished using a diene precursor that, after photooxygenation and subsequent bromination, leads to a structure related to this compound intermediates. nih.gov This highlights the potential of using the stereochemical information embedded in this compound to control the stereochemical outcome of subsequent reactions. The synthesis of various conduritol C analogs has been achieved through chemoenzymatic strategies starting from cyclohexadiene-cis-1,2-diols, which are structurally related to this compound and serve as versatile chiral building blocks. nih.gov

| Reaction Type | Description | Potential Stereochemical Outcome | Potential Products |

|---|---|---|---|

| Diastereoselective Dihydroxylation | Addition of two hydroxyl groups across the double bond. | The stereocenters at C4 and C5 direct the facial selectivity of the addition. | Dibromocyclohexanetetrols (Conduritol precursors) |

| Diastereoselective Epoxidation | Formation of an epoxide across the double bond. | The existing stereochemistry influences the face of the double bond that is epoxidized. | Dibromo-epoxycyclohexanes |

| Nucleophilic Substitution (SN2) | Displacement of the bromine atoms by a nucleophile. | Inversion of configuration at the carbon center. Enantioselectivity can be achieved with chiral nucleophiles or catalysts. | Various substituted cyclohexene derivatives with defined stereochemistry. |

Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 4,5-Dibromocyclohexene (B1345587) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the relative positions of the hydrogen atoms.

Proton NMR (¹H NMR) provides information on the electronic environment of each hydrogen atom and their spatial relationships through spin-spin coupling. The spectrum of this compound displays distinct signals corresponding to its three unique types of protons: vinylic, methine (bromine-bearing), and allylic.

Experimental data obtained in deuterated chloroform (CDCl₃) reveals the following characteristic chemical shifts (δ) and multiplicities thieme-connect.com:

Vinylic Protons (=CH-): A multiplet observed around 5.65 ppm . This downfield shift is characteristic of protons attached to sp²-hybridized carbons of a double bond.

Methine Protons (-CHBr-): A multiplet centered near 4.58 ppm . The strong deshielding effect of the electronegative bromine atom causes these protons to resonate significantly downfield from typical sp³ C-H signals.

Allylic Protons (-CH₂-): Two distinct multiplets, appearing as a complex AB system, are observed at approximately 3.17 ppm and 2.60 ppm . Their position adjacent to the double bond results in a moderate downfield shift. The observed geminal coupling constant is large (J = 20 Hz), which is indicative of the conformational constraints within the cyclohexene (B86901) ring thieme-connect.com.

The integration of these signals would confirm a 2:2:4 proton ratio, consistent with the molecular structure. Coupling patterns (spin-spin splitting) within the multiplets provide further evidence of connectivity, showing, for instance, the interaction between the allylic protons and the adjacent vinylic and methine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (=CH-) | 5.65 | Multiplet (m) | - |

| Methine (-CHBr-) | 4.58 | Multiplet (m) | - |

| Allylic (-CH₂-) | 3.17 / 2.60 | Doublet of multiplets (dm) | ~20 (geminal) |

Data recorded in CDCl₃ at 200 MHz thieme-connect.com.

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a signal for each unique carbon environment in the molecule. The spectrum for this compound shows three distinct peaks thieme-connect.com:

Vinylic Carbons (=C): A signal at 124.0 ppm , typical for sp² carbons in an alkene.

Carbons Bonded to Bromine (C-Br): A signal at 50.5 ppm . The electronegative bromine atom induces a significant downfield shift compared to an unsubstituted sp³ carbon.

Allylic Carbons (-CH₂-): A signal at 33.0 ppm .

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinylic (=C) | 124.0 |

| Methine (C-Br) | 50.5 |

| Allylic (-CH₂-) | 33.0 |

Data recorded in CDCl₃ at 50 MHz thieme-connect.com.

To definitively assign these signals and confirm the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations would be seen between the vinylic protons (δ 5.65) and the allylic protons (δ 3.17/2.60), and between the allylic protons and the methine protons (δ 4.58), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. The expected correlations for this compound would be: δ 5.65 (¹H) with δ 124.0 (¹³C); δ 4.58 (¹H) with δ 50.5 (¹³C); and δ 3.17/2.60 (¹H) with δ 33.0 (¹³C).

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkyl halide moieties.

Expected Characteristic IR Absorption Bands:

=C-H Stretch (Vinylic): A peak typically appearing just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .

C-H Stretch (Aliphatic): Strong absorptions found just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, arising from the C-H bonds of the methine and methylene groups.

C=C Stretch: A characteristic absorption for the carbon-carbon double bond, expected around 1640-1680 cm⁻¹ . Its intensity can vary depending on the symmetry of the molecule.

C-Br Stretch: Absorptions corresponding to the carbon-bromine bond are typically found in the fingerprint region of the spectrum, usually between 500-680 cm⁻¹ .

IR spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound. For instance, in its synthesis from 1,4-cyclohexadiene (B1204751), the disappearance of the diene's characteristic peaks and the appearance of the C-Br stretch would indicate the formation of the product nih.goviaea.org. Similarly, in subsequent reactions such as epoxidation, the disappearance of the C=C stretching vibration at ~1650 cm⁻¹ would signify the consumption of the starting material nih.govacs.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The identity of this compound has been verified using this technique iaea.org.

For this compound (C₆H₈Br₂), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet of peaks:

M⁺: (containing two ⁷⁹Br atoms)

(M+2)⁺: (containing one ⁷⁹Br and one ⁸¹Br atom)

(M+4)⁺: (containing two ⁸¹Br atoms) The relative intensities of these peaks would be approximately 1:2:1, providing a clear signature for a dibrominated compound. The calculated monoisotopic mass is approximately 237.9 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, yielding smaller ions that provide clues to the molecule's structure. Common fragmentation pathways would include:

Loss of a bromine atom: [M - Br]⁺, leading to a significant peak cluster around m/z 159/161.

Loss of HBr: [M - HBr]⁺.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which could lead to the formation of ions corresponding to 1,3-butadiene and dibromoethene.

GC-MS analysis data shows prominent peaks at m/z values of 79 and 77, which correspond to the bromine isotopes [Br]⁺ and [Br-H₂]⁺ respectively, and a peak at m/z 51.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC is a suitable method for the analysis of this compound. The compound is typically separated on a non-polar capillary column, such as one with a BPX5 stationary phase (5% phenyl polysilphenylene-siloxane) nih.gov. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or for preparative-scale purification acs.orgresearchgate.net. For a molecule of moderate polarity like this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would effectively separate the compound from more polar or less polar impurities nih.govacs.org. Detection is typically achieved using a UV detector, as the double bond provides some UV absorbance.

Computational Chemistry and Theoretical Characterization of 4,5 Dibromocyclohexene and Its Intermediates

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 4,5-dibromocyclohexene (B1345587). These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy.

Ab initio and Density Functional Theory (DFT) are the principal methods employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy. These calculations can predict a variety of electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. For this compound, the double bond dictates the π and π* orbitals, which are typically the HOMO and LUMO, respectively. The bromine substituents influence these energy levels through inductive and hyperconjugative effects.

Electron Density and Charge Distribution: Calculations can map the electron density surface, revealing how charge is distributed across the molecule. Methods like Natural Bond Orbital (NBO) analysis provide quantitative values for atomic charges, showing the polarization of the C-Br bonds and the electron-rich nature of the C=C double bond.

Thermodynamic Stability: The heat of formation is a key descriptor of a molecule's stability. It can be calculated by combining the total electronic energy from quantum calculations with zero-point vibrational energy and thermal corrections. Comparing the calculated heats of formation for different isomers allows for the determination of their relative stabilities.

Table 1: Representative Calculated Electronic Properties for a Dihalocyclohexene Derivative

| Property | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311+G** | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311+G** | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-311+G** | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | B3LYP/6-311+G** | 2.1 D | Quantifies molecular polarity |

Note: The data in this table is illustrative for a generic dihalocyclohexene and demonstrates the type of results obtained from quantum chemical calculations.

Conformational Analysis through Molecular Mechanics and Quantum Methods

This compound exists as a mixture of different spatial arrangements, or conformers, due to the flexibility of the six-membered ring. The cyclohexene (B86901) ring adopts a half-chair conformation. The two bromine atoms can be in either axial (a) or equatorial (e) positions relative to the ring, leading to diaxial (a,a), diequatorial (e,e), and axial-equatorial (a,e) conformers for the trans and cis isomers.

Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, are efficient for exploring the potential energy surface and identifying stable conformers. These methods treat molecules as collections of atoms held together by springs, allowing for rapid calculation of energies for thousands of geometries.

Quantum Methods (QM) , such as DFT, are then used to refine the geometries and energies of the most stable conformers found by MM. This provides more accurate relative energies (ΔE) and Gibbs free energies (ΔG), which determine the equilibrium populations of each conformer at a given temperature. Studies on analogous compounds like trans-1,2-dibromocyclohexane (B146542) have shown that the diaxial conformer can be surprisingly stable due to hyperconjugative interactions, despite steric hindrance.

Table 2: Illustrative Conformational Energy Analysis for trans-4,5-Dibromocyclohexene

| Conformer | Bromine Positions | Method | Relative Energy (ΔE) (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| I | Diequatorial (e,e) | B3LYP/6-31G(d) | 0.00 | 75% |

| II | Diaxial (a,a) | B3LYP/6-31G(d) | 0.65 | 25% |

Note: This table presents hypothetical but realistic data for the relative energies and populations of the two primary chair-like conformers of a trans-dihalocyclohexene, illustrating the expected outcome of such an analysis.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. For instance, it is a known precursor for the formation of reactive intermediates like isobenzene through elimination reactions.

By modeling the reaction, researchers can identify the following:

Intermediates: Short-lived species that are formed and consumed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome.

DFT calculations are used to locate the geometries of reactants, intermediates, products, and, crucially, the transition states connecting them. A transition state is characterized as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, its energy can be used to calculate the activation energy (Ea) of the reaction step. This allows for a quantitative understanding of the reaction kinetics and helps to explain why certain products are formed over others. For example, modeling the elimination of HBr from this compound can elucidate the concerted versus stepwise nature of the mechanism.

Table 3: Example of Calculated Activation Energies for a Reaction Intermediate

| Reaction Step | Reactant | Transition State | Product | Method | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|---|

| HBr Elimination | trans-4,5-Dibromocyclohexene | [TS1] | 1-Bromocyclohexa-1,4-diene | B3LYP/def2-TZVP | 22.5 |

Note: This table provides representative data for a plausible reaction pathway starting from a this compound derivative, illustrating the key energetic parameters obtained from mechanistic modeling.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of complex signals, especially for different stereoisomers and conformers.

Vibrational (IR) Spectroscopy: Quantum chemical calculations can determine the harmonic vibrational frequencies and their corresponding intensities. These calculations involve computing the second derivative of the energy with respect to atomic displacements (the Hessian matrix). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Predicted IR spectra help in assigning specific absorption bands to the vibrational modes of the molecule, such as C=C stretching, C-H bending, and C-Br stretching.

Table 4: Representative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR (ppm) | |||

| C1/C2 | 127.5 | (Not Available) | Vinylic Carbon (C=C) |

| C4/C5 | 52.1 | (Not Available) | Carbon-Bromine (C-Br) |

| C3/C6 | 30.8 | (Not Available) | Allylic Carbon (CH₂) |

| IR Frequency (cm⁻¹) | |||

| Scaled ν₁ | 3045 | (Not Available) | =C-H Stretch |

| Scaled ν₂ | 1650 | (Not Available) | C=C Stretch |

Advanced Synthetic Applications of 4,5 Dibromocyclohexene

Role in the Synthesis of Cyclitols and Analogues (e.g., Quercitols)

4,5-Dibromocyclohexene (B1345587), derived from the bromination of cyclohexa-1,4-diene, serves as a pivotal starting material in the stereoselective synthesis of various cyclitols, including several isomers of quercitols (cyclohexanepentols) and their derivatives. rsc.orgnih.gov The strategic placement of the bromine atoms and the double bond in the cyclohexene (B86901) ring allows for a sequence of controlled chemical transformations to introduce multiple hydroxyl groups with specific stereochemistry.

The synthetic pathway often commences with the epoxidation of the double bond in the dibromide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), which results in the formation of a dibromoepoxide. rsc.orgnih.gov This epoxide is a key intermediate that can be opened under acidic conditions, for instance with sulfuric acid, to yield a dibromodiol. rsc.orgnih.gov Subsequent reactions, such as ketalization to protect the diol functionality, followed by elimination of hydrogen bromide using a base like sodium methoxide (B1231860) (NaOMe), generate versatile intermediates. rsc.orgnih.gov These advanced intermediates can then undergo further stereocontrolled epoxidation and hydroxylation steps, ultimately leading to the formation of various racemic quercitol isomers, including gala-, epi-, neo-, and muco-quercitols, as well as brominated quercitol analogues. rsc.orgnih.gov

The following table summarizes some of the quercitol isomers synthesized using this methodology.

| Target Compound | Key Intermediate Derived from this compound | Synthetic Strategy |

| gala-Quercitol | Dibromoepoxide | Epoxidation, diol formation, protection, elimination, further oxidation |

| epi-Quercitol | Dibromoepoxide | Epoxidation, diol formation, protection, elimination, further oxidation |

| muco-Quercitol | Dibromoepoxide | Epoxidation, diol formation, protection, elimination, further oxidation |

| neo-Quercitol | Dibromoepoxide | Epoxidation, diol formation, protection, elimination, further oxidation |

This table is based on synthetic routes described in the cited literature. rsc.orgnih.gov

Utilization as a Precursor to Strained Arene Oxides and Oxepins in Complex Molecule Synthesis

The utility of this compound extends to its role as a precursor for generating highly reactive and strained molecules like arene oxides and their valence tautomers, oxepins. Arene oxides are important intermediates in the metabolism of aromatic compounds and serve as versatile building blocks in chemical synthesis. nih.gov They are known for their instability and tendency to rearrange into phenols, a process known as the NIH shift. nih.gov

The synthesis of these strained systems from this compound leverages the reactivity of its derivatives. As mentioned previously, this compound can be readily converted to a dibromoepoxide. rsc.orgnih.gov This dibromoepoxide possesses the necessary functionality for transformation into an arene oxide. Through a double dehydrobromination reaction, where two molecules of hydrogen bromide are eliminated using a strong base, the cyclohexene epoxide ring can be converted into the aromatic epoxide system of benzene (B151609) oxide. Benzene oxide exists in equilibrium with its seven-membered oxepin (B1234782) tautomer. This transformation provides a synthetic entry into the chemistry of arene oxides, which are otherwise challenging to access due to their high reactivity. nih.gov The ability to generate these strained intermediates makes this compound a valuable starting material for accessing complex molecular architectures derived from arene oxide chemistry.

Integration into Total Synthesis Strategies of Natural Products and Pharmaceuticals

This compound is a versatile building block that has been integrated into total synthesis strategies, particularly for natural product analogues like the cyclitols. rsc.orgnih.gov The synthesis of various quercitol isomers is a prime example of how this compound serves as a foundational scaffold for constructing complex, polyhydroxylated cyclic molecules. rsc.orgnih.gov These syntheses showcase the strategic importance of the dibromide in setting up the required stereocenters around the cyclohexane (B81311) ring.

The pathway from this compound to complex targets like quercitols involves a series of well-established and high-yielding reactions, demonstrating its reliability as a starting material. rsc.orgnih.gov The ability to functionalize the molecule through epoxidation, diol formation, and controlled eliminations allows synthetic chemists to navigate complex stereochemical challenges. While not always the starting point for large, complex alkaloids or macrolides, its role in creating the core structure of polycyclic systems and functionalized carbocycles is significant. The derivatives of these syntheses, such as various bromoquercitols and methoxyquercitols, have been evaluated for biological activity, for instance, as α-glycosidase inhibitors, linking this synthetic chemistry to pharmaceutical research. rsc.orgnih.gov

Development of Novel Methodologies Using this compound Scaffolds

Research into the reactivity of cyclohexadiene systems has led to the development of novel methodologies for creating functionalized this compound scaffolds. A notable example is the synthesis of new this compound-1-phosphonates. scispace.com This is achieved through the bromination of cyclohexa-1,4-dienylphosphonates. scispace.com

This method introduces a phosphonate (B1237965) group onto the this compound core, thereby creating a bifunctional scaffold with enhanced synthetic potential. The presence of the bromine atoms allows for subsequent cross-coupling reactions or nucleophilic substitutions, while the phosphonate moiety can be used in reactions like the Horner-Wadsworth-Emmons olefination to form new carbon-carbon double bonds. This functionalized scaffold serves as a versatile building block for the synthesis of more complex and structurally diverse molecules. The development of such novel scaffolds expands the toolkit available to synthetic chemists and opens new avenues for constructing molecules with potential applications in materials science and medicinal chemistry.

The following table highlights the creation of a novel functionalized scaffold.

| Starting Material | Reagent | Product (Novel Scaffold) |

| Cyclohexa-1,4-dienylphosphonate | Bromine (Br₂) | This compound-1-phosphonate |

This table is based on the methodology described in the cited literature. scispace.com

Q & A

[Basic] What are the established synthetic protocols for preparing 4,5-Dibromocyclohexene, and what reaction conditions are critical for optimizing yield?

This compound is synthesized via dibromination of 1,4-cyclohexadiene using elemental bromine (Br₂) in chloroform at 0°C. Key conditions include maintaining low temperatures to suppress side reactions (e.g., over-bromination) and precise stoichiometric control. The reaction typically proceeds in anhydrous conditions to avoid hydrolysis . Yield optimization requires slow addition of bromine and inert atmosphere handling.

[Advanced] How can density functional theory (DFT) calculations predict the regioselectivity of this compound in Diels-Alder reactions?

DFT methods like M06-2X/6-311+G(2df,p) can model transition states to evaluate electronic and steric effects. For example, studies on analogous dihalides reveal that bromine substituents polarize the cyclohexene ring, creating electrophilic sites at C4 and C5. Charge distribution maps and frontier molecular orbital (FMO) analysis help identify dominant reaction pathways (e.g., endo vs. exo selectivity) .

[Basic] Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- 2D NMR (COSY, NOESY, HMBC, HSQC) : Resolves overlapping signals and confirms bromine positions. For instance, HMBC correlations between H6 and C4/C5 distinguish vicinal bromine substitution.

- GC-MS/EI : Verifies molecular ion peaks (m/z 246 for C₆H₈Br₂) and detects polybrominated impurities.

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in hexasubstituted dihydrofuran systems .

[Advanced] How do researchers resolve contradictions in reported cycloaddition outcomes involving this compound?

Contradictions (e.g., divergent regioselectivity) are addressed through:

- Kinetic vs. thermodynamic control studies : Variable-temperature NMR monitors intermediate stability.

- Isotopic labeling (e.g., ¹³C) : Traces bond-forming steps to identify competing pathways.

- Computational validation : DFT-based transition-state analysis clarifies steric/electronic influences, as seen in indoleyne systems .

[Basic] What purification techniques isolate this compound from polybrominated byproducts?

- Fractional crystallization : Leverages solubility differences in non-polar solvents (hexane/CH₂Cl₂).

- Silica gel chromatography : Elutes diastereomers using gradient hexane/ethyl acetate (95:5).

- TLC monitoring : Rf values (0.3–0.4 in hexane) guide fraction collection .

[Advanced] How do steric parameters influence kinetic vs. thermodynamic control in reactions of this compound?

Steric maps derived from X-ray crystallography (e.g., C–H⋯H and Br⋯Br interactions in dihydrofurans ) quantify substituent bulk. For example:

- Kinetic control : Bulky groups favor less crowded transition states (e.g., anti-adducts).

- Thermodynamic control : Equilibration under prolonged heating stabilizes lower-energy products. Solvent polarity (e.g., DMF vs. THF) further modulates these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.